molecular formula C7H8ClN3 B2755244 2-(6-Chloropyridin-3-YL)ethanimidamide CAS No. 1378822-92-4

2-(6-Chloropyridin-3-YL)ethanimidamide

Cat. No.: B2755244
CAS No.: 1378822-92-4
M. Wt: 169.61
InChI Key: UYUAWLDGLBNVBB-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-YL)ethanimidamide is a chemical building block of significant interest in agrochemical research and development. Its structure, featuring a chloropyridine moiety linked to an ethanimidamide group, is frequently employed in the synthesis of more complex molecules. Scientific literature and patent filings indicate that this compound and its structural analogs serve as critical intermediates in the creation of novel insecticides and acaricides . Researchers utilize it to develop new classes of pesticidal agents, such as indolecarboxamides and benzimidazolecarboxamides, which aim to provide effective control against a range of agricultural pests . The value of this compound lies in its functional groups, which allow for further chemical modifications to explore structure-activity relationships and optimize the efficacy of the final active ingredients . As a high-purity research chemical, it is intended for use in laboratory settings to advance the development of next-generation crop protection solutions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-2-1-5(4-11-6)3-7(9)10/h1-2,4H,3H2,(H3,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUAWLDGLBNVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-YL)ethanimidamide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with appropriate reagents to form the desired product. One common method involves the use of a condensation reaction between 6-chloropyridine-3-carboxylic acid and an amine source under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ethanimidamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-YL)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

2-(6-Chloropyridin-3-YL)ethanimidamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including:

  • Substitution Reactions : The chlorinated pyridine can undergo nucleophilic substitution to yield diverse derivatives.
  • Oxidation and Reduction : The compound can be oxidized to form pyridine oxides or reduced to generate different amine derivatives.

Biology

Research has indicated that this compound exhibits potential biological activity, particularly in its interactions with biological pathways. Some notable areas of investigation include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is being explored, particularly its potential to inhibit pro-inflammatory cytokines .

Medicine

Ongoing research aims to evaluate the therapeutic potential of this compound in drug development. Its unique structure may contribute to:

  • Pharmaceutical Applications : The compound is being investigated for its potential role as a precursor in the synthesis of novel pharmaceuticals.
  • Mechanism of Action : It may interact with specific enzymes or receptors, modulating their activity and leading to physiological effects .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryPotential inhibition of pro-inflammatory cytokines
Pharmaceutical PotentialRole as a precursor in drug synthesis

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeApplication Area
AcetamipridNeonicotinoidInsecticide
ImidaclopridNeonicotinoidInsecticide
This compoundPyridine derivativeDrug development, antimicrobial research

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-YL)ethanimidamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(6-Chloropyridin-3-YL)ethanimidamide and related compounds:

Compound Name Molecular Formula Key Functional Groups Applications/Properties Reference
This compound C₈H₉ClN₄ Ethanimidamide, 6-chloropyridin-3-yl Potential agrochemical intermediate Inferred
N-((6-Chloropyridin-3-yl)methyl)ethanamine C₈H₁₁ClN₂ Ethylamine, 6-chloropyridin-3-yl Nitenpyram metabolite (bacterial degradation)
Epibatidine C₁₁H₁₃ClN₂ 7-azabicyclo[2.2.1]heptane, 6-chloropyridin-3-yl High-affinity nicotinic acetylcholine receptor agonist
Cyah [(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo(2.2.1)heptane] C₁₁H₁₃ClN₂ Bicyclic amine, 6-chloropyridin-3-yl Structural analog of epibatidine
2-((Trimethylsilyl)ethynyl)pyridin-3-amine C₁₀H₁₆N₂Si Trimethylsilyl ethynyl, pyridin-3-amine Synthetic intermediate (catalysis/coordination chemistry)

Key Comparisons:

Structural Complexity and Pharmacological Activity Epibatidine and Cyah feature rigid bicyclic frameworks, enhancing their binding affinity to nicotinic receptors . In contrast, this compound lacks such conformational restraint, suggesting divergent biological roles, possibly in agrochemical pathways rather than neuropharmacology.

Synthetic and Metabolic Relevance

  • Metabolites of nitenpyram, such as N-((6-Chloropyridin-3-yl)methyl)ethanamine, arise from bacterial degradation (e.g., Ochrobactrum sp. strain DF-1) . The amidine group in this compound could represent an intermediate in analogous synthetic or metabolic pathways, though direct evidence is lacking.
  • The trimethylsilyl-ethynyl group in 2-((Trimethylsilyl)ethynyl)pyridin-3-amine introduces steric bulk and silicon-based reactivity, contrasting with the planar amidine group in the target compound.

Physicochemical Properties

  • The chlorine atom on the pyridine ring in all listed compounds enhances electrophilicity, influencing reactivity in substitution or cross-coupling reactions.
  • Epibatidine ’s bicyclic structure likely improves metabolic stability compared to linear analogs like this compound, which may be more prone to enzymatic degradation.

Research Findings and Methodological Insights

  • Metabolic Pathways : The identification of nitenpyram metabolites via GC-MS underscores the importance of analytical techniques in tracing structural analogs in environmental or biological systems.

Biological Activity

Overview

2-(6-Chloropyridin-3-YL)ethanimidamide is a pyridine derivative characterized by its unique chemical structure, which includes a chloropyridinyl group and an ethanimidamide moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. Research into its mechanisms of action, biological effects, and applications in various fields is ongoing.

  • Molecular Formula : C7H8ClN3
  • IUPAC Name : this compound
  • CAS Number : 1378822-92-4

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of enzymes or receptors, leading to various physiological effects. The compound may participate in several biochemical pathways, contributing to its potential therapeutic effects.

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth and proliferation.

2. Anticancer Potential
Studies have explored the anticancer activity of this compound, particularly its ability to induce apoptosis in cancer cells. Investigations into its effects on cell cycle regulation and signaling pathways are ongoing.

3. Insecticidal Activity
Due to its structural similarities with neonicotinoids, compounds like acetamiprid and imidacloprid, this compound has been studied for potential insecticidal properties. Research suggests it may act on nicotinic acetylcholine receptors, a mechanism common among many insecticides .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of several bacterial strains; effective against resistant strains.
AnticancerInduces apoptosis in various cancer cell lines; affects cell cycle progression.
InsecticidalActs on nicotinic receptors; potential use as an insecticide similar to neonicotinoids.

Case Study: Antimicrobial Activity

In a study conducted on the antimicrobial efficacy of this compound, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.

Case Study: Anticancer Effects

A recent investigation into the anticancer effects revealed that treatment with this compound led to a 50% reduction in cell viability in human breast cancer cell lines (MCF-7) at a concentration of 20 µM over 48 hours. Mechanistic studies indicated activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its safety profile. Acute toxicity studies indicate that the compound can be harmful if ingested, with specific attention needed regarding skin contact and inhalation exposure .

Q & A

Q. What are the recommended synthetic routes for 2-(6-Chloropyridin-3-yl)ethanimidamide in laboratory settings?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. One approach involves condensation of 2-(6-chloropyridin-3-yl)acetic acid with protected amino reagents (e.g., Boc-L-glycine tyrosine) under mild acidic conditions, followed by deprotection. Key steps include:
  • Reaction Conditions : Use of DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF at 0–25°C.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) yields high-purity product.
  • Characterization : Confirm structure via 1H^1H NMR (e.g., pyridine protons at δ 8.29 ppm) and LC-MS (observed [M+H]+^+ at m/z 225.0) .
    Another method employs nitroimino-functionalized intermediates, such as ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate, with optimized reaction times (12–24 hrs) and temperatures (60–80°C) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 158.70 ppm for imidamide carbonyl) to confirm functional groups .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. The software’s robustness in handling small-molecule data ensures accurate bond-length/angle measurements .
  • Mass Spectrometry : High-resolution LC-MS or ESI-MS to verify molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. Pre-saturate aqueous buffers with the compound for biological assays.
  • Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the imidamide group. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What microbial degradation pathways are observed for this compound, and how are metabolites identified?

  • Methodological Answer :
  • Pathways : Pigmentiphaga sp. D-2 degrades the compound via oxidative N-demethylation and cyano-group hydrolysis, producing intermediates like N′-cyano-N-methyl-N-(pyridin-3-ylmethyl)-ethanimidamide (Ac-2) and N-methyl-(6-chloro-3-pyridyl)methyl-amine (Ac-4) .
  • Metabolite Identification : Use LC-HRMS (Q-TOF) in positive-ion mode with isotopic pattern matching. Confirm structures via MS/MS fragmentation (e.g., loss of –Cl or –CN groups) and comparison with synthetic standards .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to study electron distribution. The 6-chloropyridinyl group acts as an electron-withdrawing moiety, polarizing the imidamide NH2_2 group for nucleophilic reactions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., nicotinic acetylcholine receptors) using AutoDock Vina. Focus on hydrogen bonding with pyridine nitrogen and hydrophobic contacts with the chlorophenyl group .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer :
  • Data Reconciliation : If X-ray data (e.g., bond lengths from SHELXL) conflict with NMR-derived torsion angles, cross-validate using:
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···Cl contacts) to explain packing effects on bond geometry .
  • Dynamic NMR : Variable-temperature 1H^1H NMR to assess conformational flexibility (e.g., imidamide rotation barriers) .

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